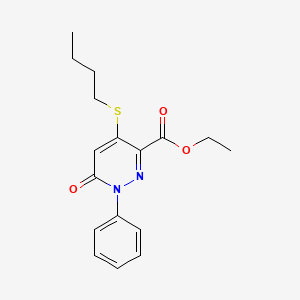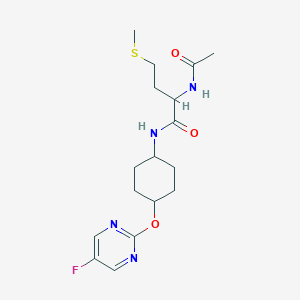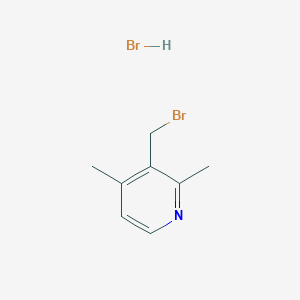
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It would include the conditions, reagents, and products for each reaction .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Cyclization Reactions : This compound is used in the synthesis of various pyrazolopyrimidinyl keto-esters and their enzymatic activities. Researchers have synthesized compounds like ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and their acid hydrazide derivatives for reactions with hydrazines, ortho-phenylenediamine, triethyl orthoformate, carbon disulfide, and thiose-micarbazides. These new compounds demonstrated a potent effect on increasing the reactivity of cellobiase (Abd & Awas, 2008).
Antimicrobial Activity : Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, a compound related to the chemical of interest, has been utilized to synthesize arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds have shown significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Antimycobacterial Agents : The compound has been instrumental in synthesizing ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates. These tetrahydro-pyridine esters, upon dehydrogenation, yield highly functionalized pyridines. Notably, one of these compounds demonstrated significant activity against Mycobacterium tuberculosis, outperforming first-line anti-tuberculosis drugs (Raju et al., 2010).
Synthesis of Pyrimidine Derivatives : Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a similar compound, has been used in synthesizing pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, 6-(4-substituted styryl)pyrimidine, pyrido[4,3-d]-pyrimidine, pynmido[5,4-d]pyridazine and substituted-6-(thien-2-yl)pyrimidine derivatives. These derivatives have been evaluated for their antimicrobial properties (Farag, Kheder, & Mabkhot, 2008).
Model Compounds for LTQ Cofactor of Lysyl Oxidase : Related compounds have been synthesized as model compounds for the LTQ (lysine tyrosyl quinone) cofactor of lysyl oxidase, an important enzyme in collagen biosynthesis. These model compounds aid in understanding the structural and functional aspects of the enzyme (Mure, Wang, & Klinman, 2003).
Synthesis of Pyridine Derivatives : The compound is used in the synthesis of new series of pyridine and fused pyridine derivatives, demonstrating its utility in creating a range of heterocyclic compounds with potential applications in various fields (Al-Issa, 2012).
Antioxidant Activity Evaluation : Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used in the synthesis of derivatives that were evaluated for their antioxidant activities, showcasing the potential of these compounds in oxidative stress-related applications (George, Sabitha, Kumar, & Ravi, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-butylsulfanyl-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-5-11-23-14-12-15(20)19(13-9-7-6-8-10-13)18-16(14)17(21)22-4-2/h6-10,12H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIUJIKVZQRPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2814637.png)
![Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B2814640.png)
![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylacetamide](/img/structure/B2814641.png)
![(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2814642.png)
![methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2814643.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone](/img/structure/B2814644.png)
![Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2814647.png)


![N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2814652.png)



